

# Methyl 4-chloroquinoline-6-carboxylate CAS number and properties

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## Compound of Interest

Compound Name: Methyl 4-chloroquinoline-6-carboxylate

Cat. No.: B1397085

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An In-depth Technical Guide to **Methyl 4-chloroquinoline-6-carboxylate** for Advanced Research and Drug Development

This guide provides a comprehensive technical overview of **Methyl 4-chloroquinoline-6-carboxylate**, a key heterocyclic building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's core properties, synthesis, reactivity, and applications, supported by field-proven insights and detailed protocols.

## Core Compound Overview

**Methyl 4-chloroquinoline-6-carboxylate** (CAS Number: 648449-01-8) is a substituted quinoline derivative that serves as a pivotal intermediate in the synthesis of a wide array of biologically active molecules.<sup>[1]</sup> The quinoline scaffold itself is a privileged structure in drug discovery, forming the core of numerous pharmaceuticals, most notably antimalarial drugs like chloroquine and quinine.<sup>[2][3]</sup> The specific functionalization of this compound—a reactive chlorine atom at the 4-position and a methyl ester at the 6-position—offers synthetic handles for extensive molecular elaboration, making it highly valuable for creating compound libraries for screening and development.<sup>[4]</sup> Its applications are primarily centered on the development of novel antimalarial, anticancer, antimicrobial, and anti-inflammatory agents.<sup>[1]</sup>

## Key Physicochemical and Structural Data

A summary of the essential properties of **Methyl 4-chloroquinoline-6-carboxylate** is presented below for quick reference.

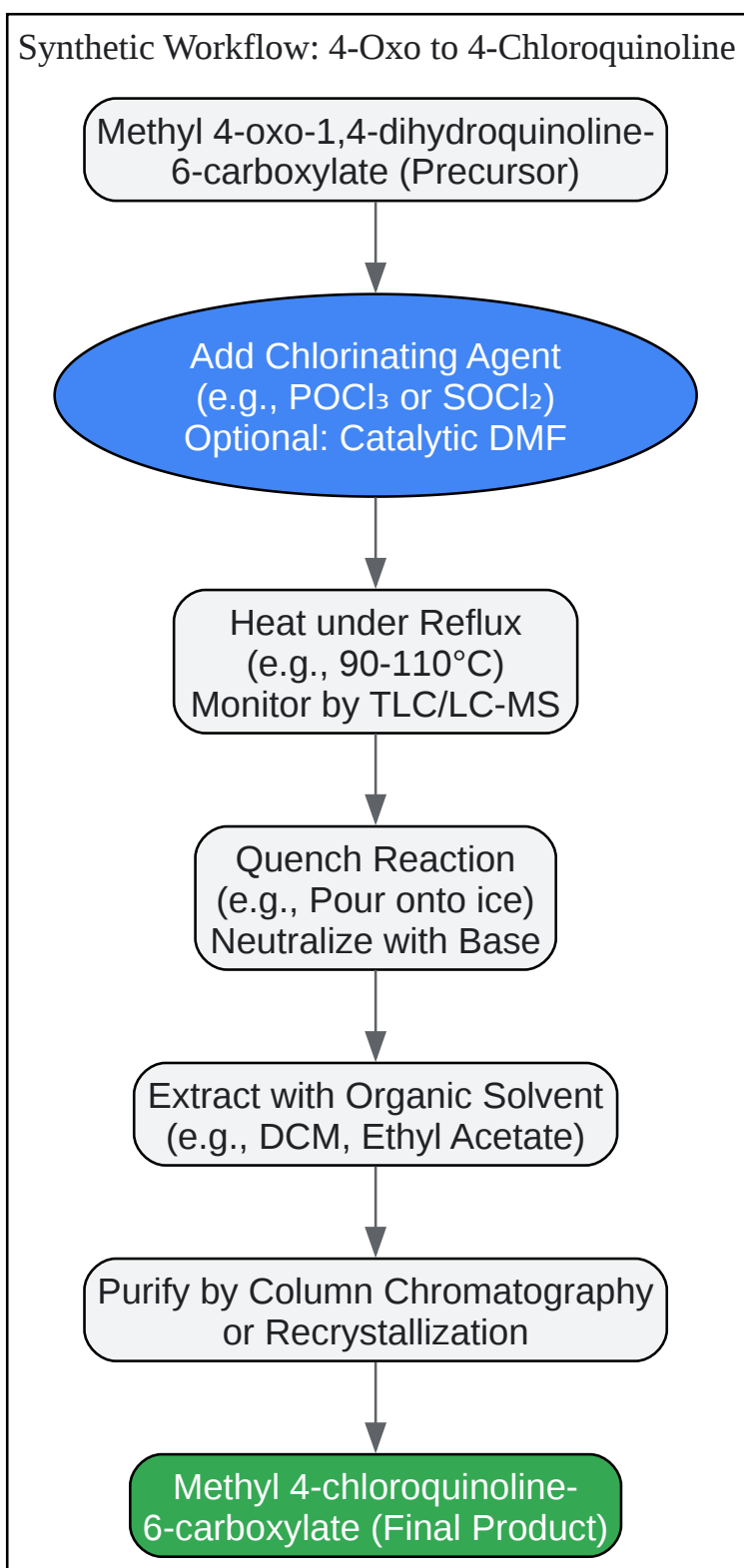
Property	Value	Source(s)
CAS Number	648449-01-8	[1][5][6][7]
Molecular Formula	C <sub>11</sub> H <sub>8</sub> ClNO <sub>2</sub>	[1][5]
Molecular Weight	221.64 g/mol	[1][5]
IUPAC Name	methyl 4-chloroquinoline-6-carboxylate	[6]
Appearance	Solid	[5]
Purity	Typically ≥97%	[5][6]
InChI Key	LGAFXSKTJPIZMQ-UHFFFAOYSA-N	[1][5][6]
Storage Conditions	Store at 2-8°C, sealed and dry	[1][5]

## Synthesis and Mechanistic Insights

The synthesis of **Methyl 4-chloroquinoline-6-carboxylate** typically involves the construction of the quinoline ring system followed by functional group manipulation. Classical methods for forming the quinoline core include the Gould-Jacobs and Friedländer reactions.[1][8] However, a more direct and common laboratory-scale approach involves the chlorination of the corresponding 4-hydroxy or 4-oxoquinoline precursor. This transformation is a cornerstone of quinoline chemistry, as the 4-oxo tautomer is often more readily accessible.

The conversion of a 4-oxoquinoline to a 4-chloroquinoline is typically achieved using a potent chlorinating agent such as phosphorus oxychloride (POCl<sub>3</sub>) or thionyl chloride (SOCl<sub>2</sub>), sometimes with a catalytic amount of N,N-dimethylformamide (DMF).[9] The mechanism involves the activation of the keto group by the chlorinating agent, followed by nucleophilic attack of the chloride ion.

Below is a representative workflow for this synthetic transformation.



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Caption: General workflow for the synthesis of **Methyl 4-chloroquinoline-6-carboxylate**.

## Detailed Experimental Protocol: Synthesis

This protocol describes the chlorination of Methyl 4-oxo-1,4-dihydroquinoline-6-carboxylate.

Causality: The choice of phosphorus oxychloride ( $\text{POCl}_3$ ) is based on its high efficacy in converting hindered keto groups to chlorides. The reaction is performed under anhydrous conditions to prevent hydrolysis of the reagent and product.

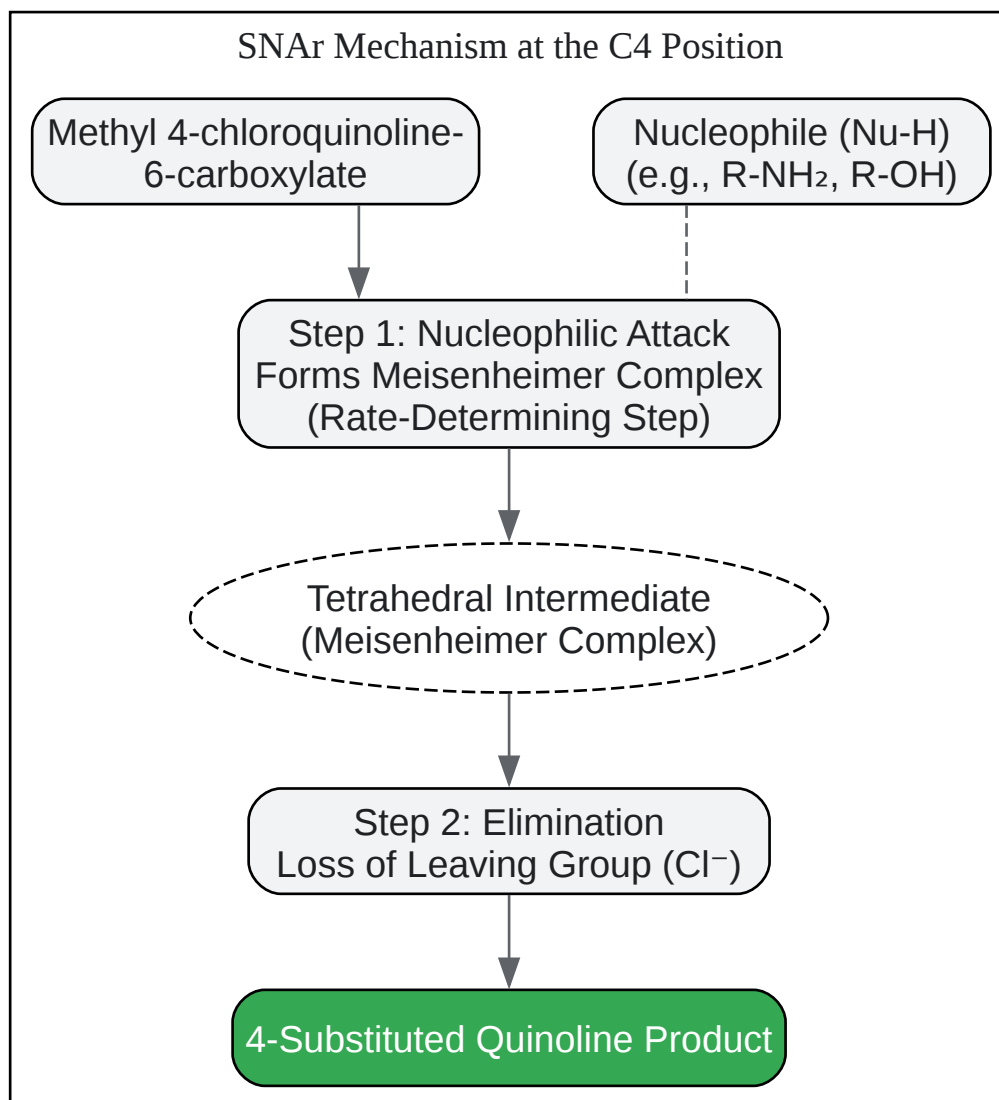
- **Preparation:** To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Methyl 4-oxo-1,4-dihydroquinoline-6-carboxylate (1.0 eq).
- **Reagent Addition:** Under a nitrogen atmosphere, carefully add phosphorus oxychloride ( $\text{POCl}_3$ , 5-10 eq) to the flask. If the starting material has low solubility, a co-solvent like toluene can be used.<sup>[9]</sup>
- **Reaction:** Heat the mixture to reflux (approximately 105-110°C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
- **Work-up:** After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step quenches the excess  $\text{POCl}_3$ .
- **Neutralization:** Basify the acidic aqueous solution to a pH of 8-9 using a saturated sodium bicarbonate solution or dilute sodium hydroxide. This step precipitates the product.
- **Extraction:** Extract the product from the aqueous layer using an organic solvent such as dichloromethane (DCM) or ethyl acetate (3 x 50 mL).<sup>[9]</sup>
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane).

## Core Reactivity: The Power of Nucleophilic Aromatic Substitution ( $\text{S}_{\text{N}}\text{Ar}$ )

The primary utility of **Methyl 4-chloroquinoline-6-carboxylate** in drug development stems from the reactivity of the chlorine atom at the C4 position. The electron-withdrawing effect of

the quinoline nitrogen atom makes the C4 position highly electron-deficient and thus susceptible to nucleophilic aromatic substitution (S<sub>N</sub>Ar).[10] This allows for the straightforward introduction of a wide variety of nucleophiles, such as amines, alcohols, and thiols, to build molecular complexity.

The general mechanism for the S<sub>N</sub>Ar reaction is a two-step addition-elimination process.



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Caption: The addition-elimination mechanism of S(N)Ar reactions.

This reactivity is the foundation for synthesizing libraries of compounds for structure-activity relationship (SAR) studies. For instance, reacting the title compound with various anilines or alkylamines is a common strategy to develop kinase inhibitors or antimalarial agents.[\[10\]](#)[\[11\]](#)

## Applications in Research and Drug Discovery

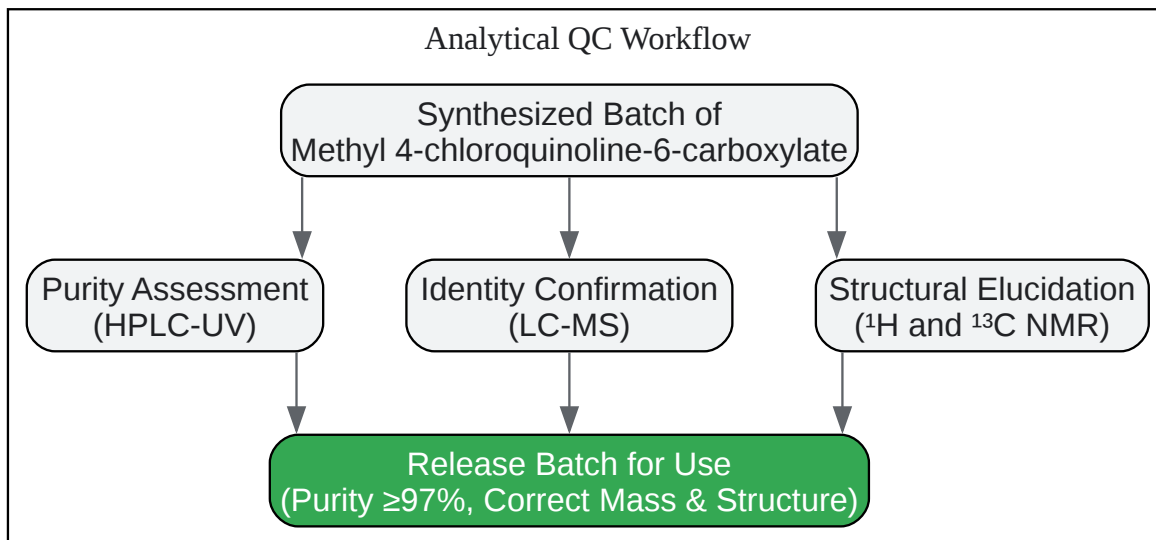
**Methyl 4-chloroquinoline-6-carboxylate** is not an end-product but a critical starting material. Its derivatives have shown significant promise in several therapeutic areas.

- **Antimalarial Agents:** The 4-aminoquinoline core is famous for its antimalarial properties. This compound is an ideal precursor for synthesizing analogs of chloroquine and amodiaquine, aiming to overcome drug resistance in *Plasmodium falciparum*.[\[1\]](#)[\[4\]](#)
- **Anticancer Therapeutics:** Many kinase inhibitors used in oncology, such as bosutinib and cabozantinib, feature a functionalized quinoline core. The title compound provides a scaffold to synthesize novel compounds that can be screened for activity against various cancer cell lines by targeting specific signaling pathways involved in tumor growth and proliferation.[\[1\]](#)
- **Antimicrobial and Anti-inflammatory Research:** The broad biological activity of quinolines extends to antibacterial and anti-inflammatory effects.[\[1\]](#)[\[2\]](#) Researchers use this intermediate to create new chemical entities for screening in these domains.

## Analytical and Quality Control Protocols

Ensuring the purity and identity of **Methyl 4-chloroquinoline-6-carboxylate** is critical for reproducible downstream synthesis and biological testing. A combination of chromatographic and spectroscopic techniques is employed for robust quality control.[\[12\]](#)[\[13\]](#)

## Recommended Analytical Workflow



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Caption: A standard workflow for the quality control analysis of the title compound.

## Detailed Protocol: Purity Assessment by HPLC-UV

This protocol provides a general method for determining the purity of **Methyl 4-chloroquinoline-6-carboxylate**. Causality: A C18 column is chosen for its versatility in reversed-phase chromatography of moderately polar aromatic compounds. Acetonitrile and water with a formic acid modifier are used to ensure good peak shape and ionization for potential mass spectrometry coupling.

- Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
- Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute as necessary.
- Chromatographic Conditions:
  - Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
  - Mobile Phase A: Water with 0.1% Formic Acid.

- Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
- Gradient: Start with 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
- Flow Rate: 1.0 mL/min.[13]
- Injection Volume: 5-10 µL.[13]
- Detection Wavelength: 225 nm (or a wavelength determined by UV-Vis scan).[13]
- Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

## Safety, Handling, and Storage

Proper handling of **Methyl 4-chloroquinoline-6-carboxylate** is essential due to its potential hazards.

### GHS Hazard Information

Pictogram	GHS Code	Hazard Statement	Source(s)
GHS07	H302	Harmful if swallowed	[6][14]
GHS07	H315	Causes skin irritation	[5][14]
GHS07	H319	Causes serious eye irritation	[5][14]
GHS07	H332	Harmful if inhaled	[6]
GHS07	H335	May cause respiratory irritation	[5][14]

#### Handling Recommendations:

- Use in a well-ventilated fume hood.
- Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.



- Avoid breathing dust, fumes, or vapors.
- Wash hands thoroughly after handling.

Storage:

- Store in a tightly sealed container in a cool, dry place.[1][5]
- The recommended storage temperature is between 2-8°C to ensure long-term stability.[1][5]

## Conclusion

**Methyl 4-chloroquinoline-6-carboxylate** is a highly versatile and valuable building block for chemical synthesis and drug discovery. Its well-defined reactivity, particularly at the C4 position, provides a reliable platform for generating diverse molecular structures. A thorough understanding of its synthesis, handling, and analytical characterization is fundamental for any research program leveraging this important chemical intermediate. The protocols and data presented in this guide serve as a foundational resource for scientists aiming to unlock its full potential in developing the next generation of therapeutics.

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